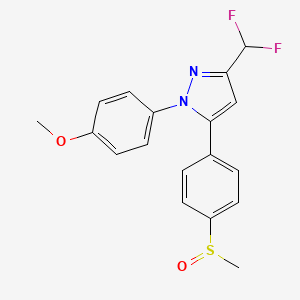
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate hydrazine derivatives with difluoromethyl ketones The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the methoxy and methylsulfinyl groups can modulate its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-1-(4-hydroxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, while the methoxy and methylsulfinyl groups provide additional functionalization options for further chemical modifications.
生物活性
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry, particularly as antifungal, anti-inflammatory, anticancer, and antimicrobial agents. This article discusses the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties due to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. The compound's structural features contribute to its efficacy against various fungal strains.
- Case Study : A study evaluated the efficacy of several pyrazole derivatives, including this compound, against Zymoseptoria tritici, a major pathogen in cereal crops. Results showed that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL.
Anti-inflammatory Activity
Pyrazole compounds have been documented to possess anti-inflammatory effects. The incorporation of specific substituents can enhance these properties.
- Research Findings : A comparative study demonstrated that compounds with similar structures exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations of 10 µM compared to standard drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored against various bacterial and fungal pathogens.
- Data Table : Summary of antimicrobial activity against selected strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 20 | |
| Staphylococcus aureus | 18 | ||
| Aspergillus niger | 22 |
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The difluoromethyl group enhances binding affinity to target enzymes such as SDH.
- Modulation of Inflammatory Pathways : The methoxy group is believed to influence cytokine production, thereby reducing inflammation.
- Antimicrobial Action : The overall structure contributes to membrane disruption in microbial cells.
属性
CAS 编号 |
151507-22-1 |
|---|---|
分子式 |
C18H16F2N2O2S |
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI 键 |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















